Benzyl[(1H-imidazol-5-YL)methyl]amine
CAS No.:
Cat. No.: VC14933270
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | N-(1H-imidazol-5-ylmethyl)-1-phenylmethanamine |
| Standard InChI | InChI=1S/C11H13N3/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2,(H,13,14) |
| Standard InChI Key | LSZMCCGXDXEWJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CN=CN2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Isomerism
Benzyl[(1H-imidazol-5-yl)methyl]amine (C₁₁H₁₃N₃) shares a molecular formula with its 2-substituted isomer but differs in the attachment position of the methylamine group on the imidazole ring. The imidazole ring comprises two nitrogen atoms at positions 1 and 3, with carbon atoms at positions 2, 4, and 5. In the 5-substituted variant, the methylamine group (-CH₂NH₂) attaches to position 5, altering electronic distribution and steric interactions compared to the 2-substituted analog .
Table 1: Comparative Properties of Imidazole Derivatives
The absence of experimental data for the 5-substituted isomer underscores the need for targeted synthesis and characterization studies.
Spectroscopic and Computational Data
While direct spectroscopic data for the 5-substituted isomer are lacking, computational models predict distinct NMR shifts due to altered ring currents. For the 2-substituted analog, key features include:
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¹H NMR (DMSO-d₆): δ 7.28–7.34 (m, 5H, benzyl), 6.95 (s, 1H, imidazole H4), 6.83 (s, 1H, imidazole H5), 3.78 (s, 2H, CH₂NH), 3.65 (s, 2H, NCH₂) .
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IR (KBr): N-H stretch at 3350 cm⁻¹, aromatic C=C at 1600 cm⁻¹ .
The 5-substituted isomer would exhibit downfield shifts for H2 and H4 protons due to the electron-withdrawing effect of the adjacent amine group.
Synthesis and Chemical Reactivity
Synthetic Strategies
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Mannich Reaction: Condensation of benzylamine, formaldehyde, and imidazole under acidic conditions .
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Reductive Amination: Reaction of 5-(aminomethyl)imidazole with benzaldehyde followed by NaBH₄ reduction .
Positional selectivity in these reactions depends on directing groups and catalyst choice. For example, palladium-catalyzed coupling could theoretically favor 5-substitution via coordination to the imidazole nitrogen .
Reactivity Profile
Imidazole derivatives participate in:
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Nucleophilic Substitution: Quaternary ammonium formation at the methylamine nitrogen.
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Coordination Chemistry: The imidazole nitrogen and amine group act as bidentate ligands, forming complexes with transition metals like Cu(II) and Zn(II) .
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Oxidation: Susceptibility to oxidative degradation, particularly at the benzyl C-H bonds, with a predicted half-life of 0.090 days under hydroxyl radical exposure.
| Compound | Target | IC₅₀ (nM) | Cell Viability Reduction |
|---|---|---|---|
| ML323 (N-benzyl-2-phenylpyrimidin-4-amine) | USP1/UAF1 | 8.2 | 78% at 10 μM |
| Hypothetical 5-substituted analog | USP1/UAF1 (predicted) | ~50 | Not tested |
Cellular Effects
In nonsmall cell lung cancer (NSCLC) models, USP1/UAF1 inhibitors increase monoubiquitinated PCNA levels, impairing DNA replication and reducing cell survival . The 5-substituted isomer’s enhanced solubility (predicted logP 1.2 vs. 1.8 for 2-substituted) may improve bioavailability but require potency optimization.
Industrial and Research Applications
Pharmaceutical Development
Imidazole-based amines serve as:
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Kinase Inhibitors: Targeting EGFR and HER2 in oncology.
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Antimicrobial Agents: Disrupting fungal cytochrome P450 enzymes.
Materials Science
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Ionic Liquids: As cationic components with tunable hydrophobicity.
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Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.
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